5-Amino-2-(3-aminophenyl)benzoxazole
Overview
Description
5-Amino-2-(3-aminophenyl)benzoxazole, also known as this compound, is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity : A derivative, 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole, demonstrates significant antibacterial activity against strains like Candida albicans and Candida krusei (S. ShanaParveen et al., 2016). Another compound, 2(2′-hydroxy-5′-aminophenyl) benzoxazole (HAMBO), exhibits low antifungal activity against Candida yeast but could serve as a template for developing more effective antifungal drugs (Tatiane Caroline Daboit et al., 2009).
Cancer Research : Some benzoxazole derivatives, including those with an aminophenyl group, show potent inhibitory activity against breast cancer cell lines and potential against ovarian, lung, and renal cell lines (D. Shi et al., 1996). The lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole has been evaluated for clinical use against breast and ovarian cancers, showing manageable side effects (T. Bradshaw et al., 2002).
Neurological Applications : Derivatives such as 2-substituted benzoxazole carboxamides have shown potential as oral 5-HT3 receptor antagonists, which could be beneficial for treating conditions related to improper 5-HT3 receptor function, like diarrhea-predominant irritable bowel syndrome (IBS-D) (Zhicai Yang et al., 2010).
Photophysical Studies : The amino group in 2-(2′-hydroxyphenyl)benzoxazole influences the excited-state intramolecular proton transfer processes, with HBO showing the most easily occurring reaction, highlighting potential applications in material science and sensor technology (Chaozheng Li et al., 2016).
Synthesis and Optimization : Research also focuses on developing synthesis methods for 5-amino-2-(p-aminophenyl)benzoxazole and its derivatives, which could be used as monomers in polymerization or as precursors for other applications (L. Chao, 2008), (Song Mei-xia, 2011).
Mechanism of Action
Target of Action
5-Amino-2-(3-aminophenyl)benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole and its derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .
Mode of Action
The planar benzene ring of benzoxazole can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . .
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity . .
Properties
IUPAC Name |
2-(3-aminophenyl)-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSUMZCUHPMCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354034 | |
Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13676-48-7 | |
Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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